N,1-bis(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N,1-bis(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of two 4-chlorophenyl groups, a pyridazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with 4-chlorobenzaldehyde in the presence of a base to yield the desired compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
N,1-bis(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,1-bis(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antibacterial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N,1-bis(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antibacterial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N,1-bis(4-chlorophenyl)methanimine
- N,1-bis(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide
- N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine
Uniqueness
N,1-bis(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific structural features, such as the presence of the pyridazine ring and the carboxamide group. These features contribute to its distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C17H11Cl2N3O2 |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
N,1-bis(4-chlorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C17H11Cl2N3O2/c18-11-1-5-13(6-2-11)20-17(24)16-15(23)9-10-22(21-16)14-7-3-12(19)4-8-14/h1-10H,(H,20,24) |
InChI Key |
DKULFICGLZFBCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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